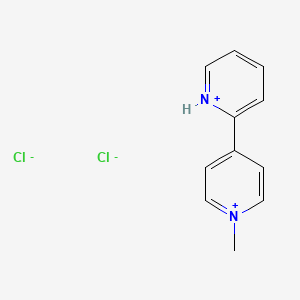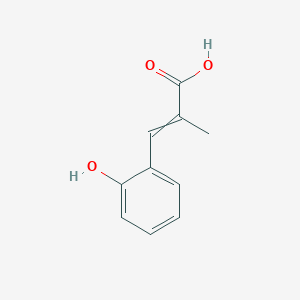
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydroxyphenylpropanoic acids.
Substitution: Esters and ethers of hydroxyphenylpropanoic acid.
科学的研究の応用
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials
作用機序
The mechanism of action of 3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and ion balance in tissues . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: Similar structure but lacks the double bond in the propenoic acid moiety.
2-Hydroxycinnamic acid: Similar structure but with the hydroxyl group in a different position on the benzene ring.
Uniqueness
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
103487-44-1 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6,11H,1H3,(H,12,13) |
InChIキー |
RHZVHLWYRDLWCT-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=CC=C1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
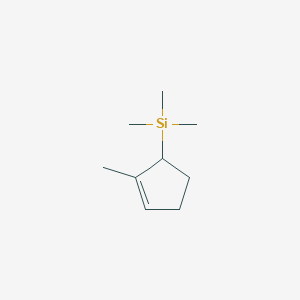
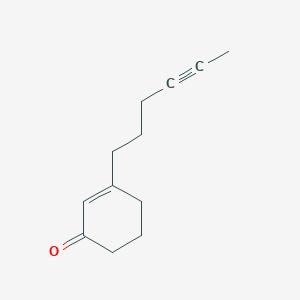
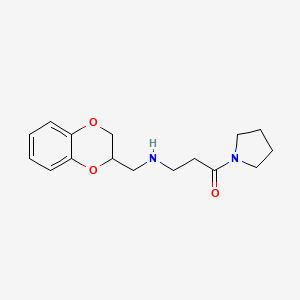

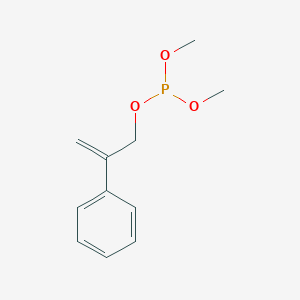
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
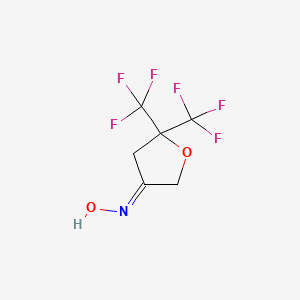

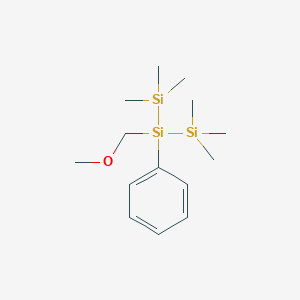
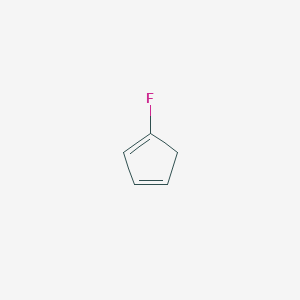
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
